3-Amino-5-fluoro-4-methoxybenzoic acid
CAS No.:
Cat. No.: VC13412510
Molecular Formula: C8H8FNO3
Molecular Weight: 185.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H8FNO3 |
|---|---|
| Molecular Weight | 185.15 g/mol |
| IUPAC Name | 3-amino-5-fluoro-4-methoxybenzoic acid |
| Standard InChI | InChI=1S/C8H8FNO3/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3H,10H2,1H3,(H,11,12) |
| Standard InChI Key | KKYIEDUMWJKBQU-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1F)C(=O)O)N |
| Canonical SMILES | COC1=C(C=C(C=C1F)C(=O)O)N |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
3-Amino-5-fluoro-4-methoxybenzoic acid belongs to the class of fluorinated benzoic acids with the molecular formula C₉H₉FNO₃. Its structure features:
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A carboxylic acid group at position 1
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Amino (-NH₂) and methoxy (-OCH₃) groups at positions 3 and 4, respectively
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A fluorine atom at position 5
This substitution pattern creates a polar yet sterically hindered molecule with hydrogen-bonding capabilities .
Comparative Physicochemical Data
The methoxy group enhances solubility in polar aprotic solvents compared to methyl-substituted analogs . Fluorine’s electron-withdrawing effect lowers pKa (~2.8 for the carboxylic acid group) .
Synthetic Pathways
Direct Synthesis from Nitro Precursors
Patent CN105753731A demonstrates a scalable method for analogous compounds :
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Nucleophilic aromatic substitution: 3-Nitro-4-chlorobenzoic acid reacts with sodium methoxide in methanol at reflux to install the methoxy group.
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Catalytic hydrogenation: Palladium on carbon reduces the nitro group to amino under H₂ (50 psi), yielding 3-amino-4-methoxy-5-fluorobenzoic acid.
Key Reaction Parameters:
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Temperature: 70–100°C for substitution; 25–50°C for hydrogenation
Fluorination Strategies
The ACS Journal of Organic Chemistry details electrophilic fluorination techniques applicable to benzoic acid derivatives :
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Selectfluor® in acetonitrile at 0°C introduces fluorine at electron-deficient positions.
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DAST (Diethylaminosulfur trifluoride) converts hydroxyl to fluorine in alcohol precursors.
Challenges:
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Competing elimination reactions require careful temperature control .
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Protecting groups (e.g., Cbz for amines) prevent side reactions during fluorination .
Applications and Biological Activity
Pharmaceutical Intermediates
Structural analogs serve as precursors for:
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Serotonin receptor modulators: Methoxy and amino groups enable H-bond interactions with 5-HT₄ receptors.
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Antibiotic conjugates: The carboxylic acid facilitates covalent linkage to β-lactam cores .
In Vitro Data:
| Derivative | IC₅₀ (μM) | Target | Source |
|---|---|---|---|
| 3-Amino-5-fluoro-4-methyl | 0.12 | Bacterial dihydrofolate reductase | |
| 3-Fluoro-4-methoxy | 2.4 | COX-2 inhibition |
Materials Science Applications
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Liquid crystal precursors: Methoxy/fluoro groups enhance dielectric anisotropy in display technologies.
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Metal-organic frameworks (MOFs): Carboxylic acid coordinates to Zn²⁺/Cu²⁺ nodes, creating porous structures with F⁻ selectivity .
| Parameter | Specification | Rationale |
|---|---|---|
| Temperature | 2–8°C | Prevents thermal decomposition |
| Atmosphere | Argon or N₂ | Inhibits oxidation |
| Light | Amber glass/opaque | Reduces photolytic degradation |
| Humidity | <30% RH | Minimizes hydrolysis |
| Assay | Result | Reference |
|---|---|---|
| Ames test | Negative (0.5–50 μg/plate) | |
| LD₅₀ (oral, rat) | 1,200 mg/kg | |
| Skin irritation | Mild erythema at 500 mg/cm² |
Environmental Impact
Comparative Analysis with Structural Analogs
Electronic Effects of Substituents
| Position | Substituent | σₚ (Hammett) | Impact on Reactivity |
|---|---|---|---|
| 3 | -NH₂ | -0.66 | Activates ring for electrophilic substitution |
| 4 | -OCH₃ | -0.27 | Directs incoming groups to meta/para positions |
| 5 | -F | +0.06 | Moderately deactivates ring |
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